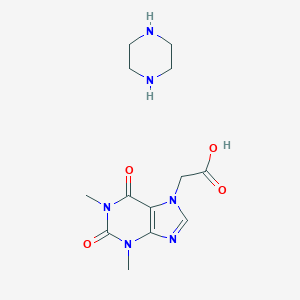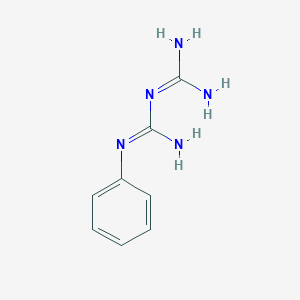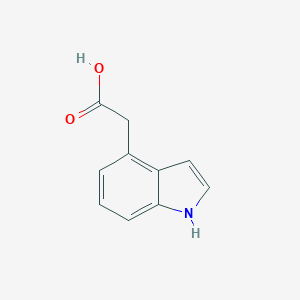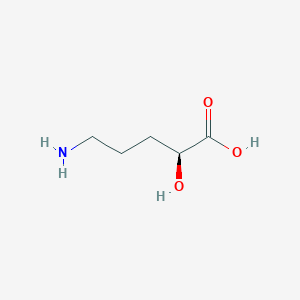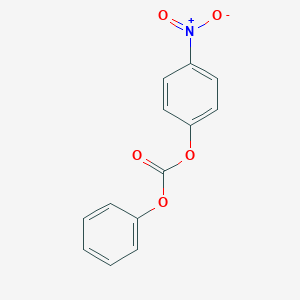
Carbonic acid phenyl(4-nitrophenyl) ester
Overview
Description
Carbonic acid phenyl(4-nitrophenyl) ester is a useful research compound. Its molecular formula is C13H9NO5 and its molecular weight is 259.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Activity Studies : Carbonic acid, p-nitrophenyl phenyl ester, has been used in studies related to enzyme activities. It has been a substrate in the study of esterase activity and anion inhibition of enzymes like bovine zinc and cobalt carbonic anhydrases. Such studies help understand the enzyme kinetics and the role of different metal ions in enzyme activity (Thorslund & Lindskog, 1967).
Substrate in Esterase Reactions : This compound has been used as a substrate in the study of esterase activities of human carbonic anhydrases. Research in this area explores the pH-activity relationships and kinetic constants of these enzyme reactions (Verpoorte, Mehta, & Edsall, 1967).
Peptide Synthesis and Polymerization : The ester is used in the synthesis and polymerization of peptides. This application is significant in biochemistry for understanding and designing peptide structures and reactions (Stewart, 1965).
Study of Hydrolysis Reactions : It has been studied in the context of non-enzymic protein-induced hydrolysis of p-nitrophenyl acyl esters, contributing to our understanding of catalytic activities and reaction mechanisms (Østdal & Andersen, 1996).
Active Site Titration in Enzymes : This compound is used in the active site titration of enzymes such as human carbonic anhydrase, which is crucial in understanding the binding and activity sites of enzymes (Mendez & Kaiser, 1975).
Electrochemistry Applications : Its role in electrochemistry, particularly in the covalent modification of carbon surfaces, has been explored. This is significant for developing new materials and sensors (Han, Yuan, Hu, & Xu, 2010).
Chemical Kinetics and Reaction Studies : Research on its use in understanding chemical reactions, such as the hydrolysis of various esters in supercritical carbon dioxide, provides insights into reaction kinetics and mechanisms (Varma & Madras, 2008).
Exploring Chemical Structures and Pharmacological Effects : The compound has been part of research exploring its structure and potential pharmacological effects, contributing to our understanding of molecular interactions and drug design (Narvaez & Fernández, 1993).
Mechanism of Action
Target of Action
The primary targets of Carbonic Acid Phenyl(4-nitrophenyl) Ester are enzymes that can catalyze the hydrolysis of ester bonds . These enzymes, such as esterases, play a crucial role in various biochemical processes, including the metabolism of lipids and proteins.
Mode of Action
The compound interacts with its targets through a process known as hydrolysis . In this process, water acts as a nucleophile, attacking the ester bond in the compound. This attack leads to the cleavage of the ester bond and the formation of a new bond with the oxygen of a water molecule . The result is the production of phenol and a carboxylic acid or its derivative .
Result of Action
The hydrolysis of this compound results in the production of phenol and a carboxylic acid or its derivative . These products can have various effects at the molecular and cellular level, depending on their specific properties and the context in which they are produced.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis . In more alkaline conditions, the rate of hydrolysis can increase, leading to faster production of the hydrolysis products . Additionally, temperature, ionic strength, and the presence of other molecules can also influence the compound’s action.
Biochemical Analysis
Biochemical Properties
The role of Carbonic acid phenyl(4-nitrophenyl) ester in biochemical reactions is significant. It has been found to interact with a variety of enzymes, proteins, and other biomolecules . For instance, it has been used in the preparation of 18 F-labelled acylation synthons, which are used in the indirect radiolabelling of biomolecules . The nature of these interactions involves the use of 4-nitrophenyl (PNP) activated esters, which have been shown to have superior acylation kinetics .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It has been shown to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been used to prepare 18 F-labelled acylation synthons in one step, demonstrating its potential for direct radiofluorination .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Properties
IUPAC Name |
(4-nitrophenyl) phenyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(18-11-4-2-1-3-5-11)19-12-8-6-10(7-9-12)14(16)17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICMBPLBSCZBTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269135 | |
| Record name | Carbonic acid, 4-nitrophenyl phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17175-11-0 | |
| Record name | Carbonic acid, 4-nitrophenyl phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17175-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, 4-nitrophenyl phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the replacement of the oxygen atom in the carbonyl group of Carbonic acid, p-nitrophenyl phenyl ester with a sulfur atom affect its reactivity with amines?
A1: Replacing the oxygen atom in the carbonyl group with sulfur, forming 4-nitrophenyl phenyl thionocarbonate, leads to intriguing changes in reactivity. While generally less reactive towards strong bases, the thiono compound demonstrates higher reactivity with weakly basic amines like CF3CH2NH2. [] This difference arises from the nature of the C=S bond, which is more polarizable than the C=O bond. While this substitution decreases the rate of the initial nucleophilic attack (k1), it enhances the stability of the formed intermediate, increasing the k2/k-1 ratio. [] This highlights how subtle changes in the electrophilic center can fine-tune the reactivity of these compounds.
Q2: What insights have kinetic studies revealed about the mechanism of aminolysis for Carbonic acid, p-nitrophenyl phenyl ester and its thiono analogue?
A2: Kinetic studies employing a range of primary and secondary amines have illuminated the stepwise mechanism of aminolysis for both Carbonic acid, p-nitrophenyl phenyl ester and 4-nitrophenyl phenyl thionocarbonate. [, ] Curved Brønsted-type plots, observed for both compounds, suggest a change in the rate-determining step during the reaction. [, ] Interestingly, the reactions of the thiono compound with some amines displayed upward curving plots of kobs versus amine concentration, pointing to the formation of two intermediates: a zwitterionic tetrahedral intermediate and its deprotonated form. [] These findings underscore the complexity of the aminolysis mechanism and how it is influenced by both the nucleophile and the electrophilic center.
Q3: Does the type of amine (primary vs. secondary) influence the reactivity of Carbonic acid, p-nitrophenyl phenyl ester and its thiono analogue?
A3: Yes, the nature of the amine significantly impacts the reaction rates and pathways for both compounds. Studies have shown that secondary amines exhibit higher reactivity towards both Carbonic acid, p-nitrophenyl phenyl ester and its thiono analogue compared to primary amines with similar basicity. [] This difference is attributed to variations in the microscopic rate constants. For instance, secondary amines show a larger k1 value, indicating a faster initial nucleophilic attack, compared to isobasic primary amines for reactions with Carbonic acid, p-nitrophenyl phenyl ester. [] Conversely, in reactions with the thiono analogue, secondary amines exhibit larger k1 values but smaller k2/k-1 ratios compared to primary amines. [] This highlights the intricate interplay between steric and electronic effects governing the reactivity of these compounds with different amine nucleophiles.
Q4: How do alkali metal ions influence the ethanolysis reaction of O-aryl thionocarbonates?
A4: The presence of alkali metal ions can either catalyze or inhibit the ethanolysis of O-aryl thionocarbonates, and this effect differs significantly from their influence on the analogous C=O carbonates. [] For example, in the ethanolysis of O-4-nitrophenyl O-phenyl thionocarbonate, potassium ethoxide (EtOK) in the presence of 18-crown-6-ether (which complexes the potassium ion) exhibits a catalytic effect, while lithium ethoxide (EtOLi) shows inhibition. [] This contrasting behavior highlights the crucial role of the electrophilic center in dictating the interaction with metal ions and ultimately impacting the reaction rate. This knowledge can be crucial for optimizing reaction conditions and achieving desired outcomes in synthetic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


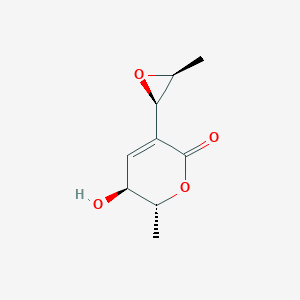
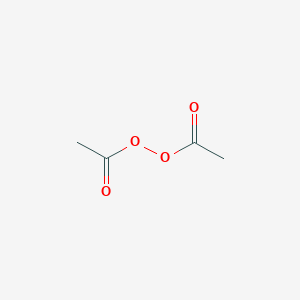




![4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B94768.png)


